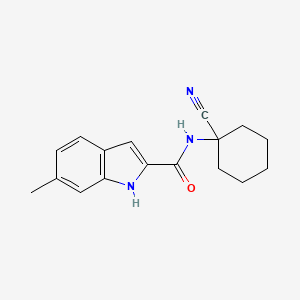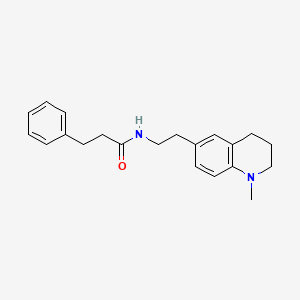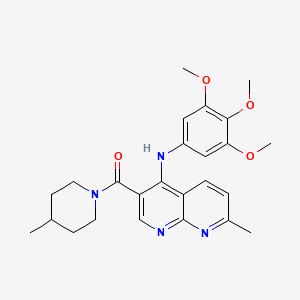
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide, commonly known as CMMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMMP is a synthetic compound that belongs to the class of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties.
科学的研究の応用
CMMP has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, CMMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing inflammation. In neuroprotection, CMMP has been found to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, CMMP has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis and other cardiovascular diseases.
作用機序
The mechanism of action of CMMP involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular defense against oxidative stress and inflammation. CMMP activates Nrf2 by modifying a specific cysteine residue in the Keap1 protein, which normally inhibits Nrf2 activity. Once activated, Nrf2 induces the expression of various cytoprotective genes, including antioxidant enzymes, phase II detoxifying enzymes, and anti-inflammatory cytokines.
Biochemical and Physiological Effects:
CMMP has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory responses, the inhibition of cancer cell growth, and the protection of neurons from oxidative stress and inflammation. CMMP has also been found to modulate the expression of various genes involved in cellular metabolism, signaling, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using CMMP in lab experiments is its high yield and purity, which makes it easy to obtain and use in various assays. CMMP is also stable and can be stored for long periods without losing its activity. However, one of the limitations of using CMMP is its potential toxicity, especially at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of CMMP for each specific application.
将来の方向性
There are several future directions for the research on CMMP, including the development of more efficient synthesis methods, the identification of novel targets and pathways regulated by CMMP, and the evaluation of its potential therapeutic applications in various diseases. Some of the potential therapeutic applications of CMMP include the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the combination of CMMP with other compounds or therapies may enhance its efficacy and reduce its potential toxicity. Overall, the research on CMMP has great potential to contribute to the development of novel therapies for various diseases.
合成法
The synthesis of CMMP involves the reaction of 2-methylphenylacetonitrile with 3-methoxy-4-pentenoic acid in the presence of a base, followed by the addition of 3-bromo-2-cyano-3-(3-methoxy-4-pentoxyphenyl)propene. The resulting product is then treated with a reducing agent to obtain CMMP in high yield and purity.
特性
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-8-13-28-21-12-11-18(15-22(21)27-3)14-19(16-24)23(26)25-20-10-7-6-9-17(20)2/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,25,26)/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQTAWFVURULC-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)
![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)
![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2417103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)

![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)
